molecular formula C23H21NO2S B12608548 N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-75-6

N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide

Cat. No.: B12608548
CAS No.: 917876-75-6
M. Wt: 375.5 g/mol
InChI Key: JEHOXDOFBJVDRN-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzene group, a carbothioyl group, and a phenylethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxybenzene Derivative: The starting material, 4-methoxybenzene, undergoes a reaction with a suitable thiocarbonylating agent to introduce the carbothioyl group.

    Introduction of the Phenylethyl Group: The intermediate product is then reacted with a chiral phenylethylamine under controlled conditions to ensure the correct stereochemistry.

    Final Coupling Reaction: The final step involves coupling the intermediate with benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carbothioyl group can be reduced to a thiol or a thioether.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce thiol or thioether compounds.

Scientific Research Applications

N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]thiourea: Contains a thiourea group instead of a benzamide group.

Uniqueness

N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities

Properties

CAS No.

917876-75-6

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4-methoxybenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide

InChI

InChI=1S/C23H21NO2S/c1-17(18-9-5-3-6-10-18)24(22(25)19-11-7-4-8-12-19)23(27)20-13-15-21(26-2)16-14-20/h3-17H,1-2H3/t17-/m1/s1

InChI Key

JEHOXDOFBJVDRN-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.